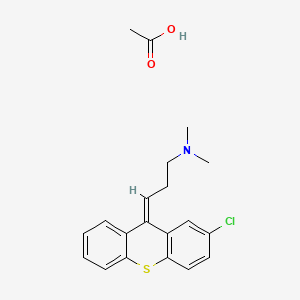

Chlorprothixene acetate

Description

Contextualization within the Thioxanthene (B1196266) Class of Compounds

Chlorprothixene (B1288) acetate (B1210297) belongs to the thioxanthene class of compounds, which are chemically related to the phenothiazines. Thioxanthenes are characterized by a tricyclic ring system where a sulfur atom replaces the nitrogen atom in the central ring of a phenothiazine (B1677639). This structural class has been a fertile ground for the discovery of antipsychotic drugs. chemicalbook.comwikipedia.org The thioxanthenes, including chlorprothixene, are known for their ability to antagonize dopamine (B1211576) receptors in the brain, a key mechanism in their therapeutic effects. wikipedia.orggpatindia.comdrugbank.com

The defining feature of many thioxanthenes is the exocyclic double bond at the 9-position of the central ring, which gives rise to geometric isomerism (cis and trans). gpatindia.com The cis (Z) isomer of chlorprothixene is the more pharmacologically active form. chemicalbook.com Chlorprothixene acetate, as a salt of the active chlorprothixene base, is an integral part of this chemical family.

Historical Trajectories of this compound's Emergence in Research

The story of this compound is intrinsically linked to the development of its parent compound. Chlorprothixene was the first thioxanthene antipsychotic to be synthesized and was introduced by Lundbeck in 1959. wikipedia.org One of the documented synthetic routes to chlorprothixene involves the formation of a tertiary alcohol, which is then subjected to dehydration. This dehydration can be achieved through acylation of the hydroxyl group with acetyl chloride, leading to the formation of a this compound intermediate. Subsequent pyrolysis of this acetate yields the final chlorprothixene molecule. gpatindia.com This synthetic pathway highlights the role of this compound as a key intermediate in the production of chlorprothixene, marking its emergence in the historical context of neuroleptic drug development.

Conceptual Framework for Investigating this compound

The investigation of this compound can be approached from several perspectives. As a salt, its physicochemical properties, such as solubility and stability, may differ from other salt forms like the hydrochloride. These properties are critical in the context of formulation and chemical handling in a research setting.

Furthermore, the synthesis involving the acetate intermediate provides a platform for exploring modifications of the chlorprothixene scaffold. Researchers can potentially leverage this synthetic route to create novel derivatives with altered pharmacological profiles.

Significance of this compound as a Research Scaffold

The true significance of this compound in a research context lies in its potential as a starting point or a modifiable scaffold for the discovery of new chemical entities. The thioxanthene core is a "privileged structure" in medicinal chemistry, known to interact with multiple biological targets. ncats.io

Research has shown that chlorprothixene itself interacts with a range of receptors, including dopamine (D1, D2, D3), serotonin (B10506) (5-HT2), histamine (B1213489) (H1), and muscarinic acetylcholine (B1216132) receptors. wikipedia.orgncats.io This promiscuous binding profile, while responsible for its therapeutic effects and side effects, also presents opportunities for designing more selective ligands. By using this compound as a template, medicinal chemists can explore modifications to the side chain or the tricyclic ring system to develop compounds with improved selectivity and potentially novel therapeutic applications, such as in the treatment of multidrug-resistant tumors or as antiviral agents. fda.gov

Physicochemical Properties of Chlorprothixene and its Acetate Salt

The following table summarizes key physicochemical properties for both chlorprothixene and its acetate salt. Data for the acetate form is limited, and much of the available information pertains to the parent compound.

| Property | Value (Chlorprothixene) | Value (this compound) | Reference |

| IUPAC Name | (3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | acetic acid;(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | nih.gov |

| Molecular Formula | C18H18ClNS | C20H22ClNO2S | nih.gov |

| Molecular Weight | 315.86 g/mol | 375.9 g/mol | nih.gov |

| CAS Number | 113-59-7 | 58889-16-0 | nih.gov |

| Melting Point | 97-98 °C | Not available | gpatindia.com |

| Water Solubility | Practically insoluble | Not available | gpatindia.com |

| Appearance | White to pale yellow crystal or powder | Not available |

Detailed Research Findings on the Chlorprothixene Scaffold

While direct research on this compound is scarce, studies on the parent compound, chlorprothixene, provide valuable insights into the potential areas of investigation for its derivatives.

A study investigating the inhibitory activity of various compounds on cytochrome P450 enzymes found that chlorprothixene showed promising inhibitory activity toward CYP1B1. nih.gov This suggests that the chlorprothixene scaffold could be explored for developing agents to address CYP1B1-mediated drug resistance in cancer therapy. nih.gov

Another area of research has focused on the metabolic effects of chlorprothixene. A clinical study revealed that chlorprothixene has a hypouricemic effect, reducing serum uric acid levels, which was found to be reversible upon discontinuation of the treatment. selleck.co.jp

In vitro studies have also demonstrated the antiviral activity of cis(Z)-chlorprothixene against Herpes simplex virus 2. fda.gov This finding opens up the possibility of repurposing the thioxanthene scaffold for antiviral drug discovery. The same study also noted a cell-toxic effect at higher concentrations. fda.gov

Furthermore, the interaction of chlorprothixene with various neurotransmitter receptors has been extensively studied, providing a basis for understanding its antipsychotic and sedative properties. wikipedia.orgncats.io These studies form the foundation for any further research aimed at modifying the this compound scaffold to develop more selective and potent neurological agents.

Structure

3D Structure of Parent

Properties

CAS No. |

58889-16-0 |

|---|---|

Molecular Formula |

C20H22ClNO2S |

Molecular Weight |

375.9 g/mol |

IUPAC Name |

acetic acid;(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C18H18ClNS.C2H4O2/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;1-2(3)4/h3-4,6-10,12H,5,11H2,1-2H3;1H3,(H,3,4)/b14-7-; |

InChI Key |

XGKNWADXVDIFDQ-KIUKIJHYSA-N |

SMILES |

CC(=O)O.CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Isomeric SMILES |

CC(=O)O.CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Canonical SMILES |

CC(=O)O.CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Chlorprothixene Acetate

Precursor Synthesis Pathways for the Thioxanthene (B1196266) Core

The foundational step in the synthesis of chlorprothixene (B1288) acetate (B1210297) is the formation of the 2-chlorothioxanthone (B32725) skeleton. gpatindia.comnih.gov This tricyclic system is a key intermediate for various pharmaceuticals. ontosight.ai

Synthesis of 2-Chlorothioxanthone from Benzoic Acid Derivatives

A primary route to 2-chlorothioxanthone begins with the reaction of 2-mercaptobenzoic acid and 1-bromo-4-chlorobenzene. gpatindia.comnih.gov This initial step yields 2-(4-chlorophenylthio)benzoic acid. gpatindia.comnih.gov Subsequently, this intermediate is treated with a reagent like phosphorus pentachloride to form the corresponding acid chloride. gpatindia.comnih.gov The synthesis of the thioxanthone core is then achieved through an intramolecular Friedel-Crafts cyclization of the acid chloride, a reaction catalyzed by aluminum chloride. gpatindia.comnih.govarabjchem.org

An alternative approach involves the reaction of an alkali metal derivative of 4-chlorothiophenol (B41493) with a 2-halogenated benzoic acid. google.com However, the yields for this reaction can be low, particularly when using 2-chlorobenzoic acid (20-30%). google.com While using 2-bromobenzoic acid can improve the yield to around 50%, the cost of the starting material is a significant consideration. google.com

A more industrially viable method utilizes 2-chloro-benzonitrile as a starting material. google.com Reacting an alkali metal derivative of 4-chloro-thiophenol with 2-chloro-benzonitrile produces 2-(4'-chloro-phenylthio)-benzonitrile. google.comprepchem.com This intermediate is then hydrolyzed to 2-(4'-chloro-phenylthio)-benzoic acid, which can be cyclized via dehydration to furnish 2-chlorothioxanthone. google.comprepchem.com

Alternative Routes for Thioxanthone Intermediate Formation

Research has explored various other strategies for constructing the thioxanthone ring system. One such method involves a palladium-catalyzed sulfonylative homocoupling of benzophenones. acs.orgnih.gov Another innovative approach describes the synthesis of thioxanthones from o-silylaryl triflates and thioureas through a double aryne insertion into the carbon-sulfur double bond. acs.org Additionally, intramolecular Friedel-Crafts reactions of diaryl secondary alcohols containing a thioether group, catalyzed by organocatalysts like trifluoroacetic acid, have been developed to access functionalized thioxanthenes. nih.govacs.org

Generation of Tertiary Alcohols as Key Intermediates

Once 2-chlorothioxanthone is obtained, the next critical step is the introduction of the side chain, which is accomplished through the formation of a tertiary alcohol. gpatindia.comnih.gov

Reaction with Organometallic Reagents (e.g., Grignard Reagents)

The carbonyl group of 2-chlorothioxanthone readily reacts with an organometallic reagent, specifically a Grignard reagent, to form a tertiary alcohol. gpatindia.comnih.gov The Grignard reagent used in the synthesis of chlorprothixene is 3-dimethylaminopropylmagnesium bromide. gpatindia.comnih.govchemicalbook.com This reagent is prepared from 3-dimethylaminopropyl chloride and magnesium turnings in a suitable solvent like tetrahydrofuran. chemicalbook.com The addition of the Grignard reagent to the ketone functionality of 2-chlorothioxanthone results in the formation of the corresponding tertiary alcohol intermediate. gpatindia.comnih.govchemicalbook.com

Formation of Chlorprothixene via Acetate Intermediate Pyrolysis

The final stages of the chlorprothixene synthesis involve the conversion of the tertiary alcohol to the final product, a process that proceeds through the formation and subsequent elimination of an acetate intermediate. gpatindia.comnih.gov

Acylation of Tertiary Hydroxyl Group with Acetyl Chloride

The tertiary hydroxyl group of the alcohol intermediate is first acylated to form an acetate ester. gpatindia.comnih.gov This is typically achieved by reacting the alcohol with acetyl chloride. gpatindia.comnih.govchemicalbook.com The resulting product is chlorprothixene acetate. The formation of this acetate is a key step that facilitates the subsequent elimination reaction. gpatindia.comnih.gov

The final step to obtain chlorprothixene is the pyrolysis of the this compound intermediate. gpatindia.comnih.gov This heat-induced elimination reaction removes the acetate group and forms the characteristic exocyclic double bond of the chlorprothixene molecule. gpatindia.comnih.gov

Subsequent Pyrolysis of the Formed Acetate

The synthesis of chlorprothixene can be achieved through a multi-step process that culminates in a key dehydration reaction facilitated by an acetate intermediate. gpatindia.comrsc.orgchemicalbook.com This pathway begins with the formation of 2-chlorthioxantone. rsc.org This intermediate then reacts with a Grignard reagent, specifically 3-dimethylaminopropylmagnesium bromide, which acts as a carbonyl component, to produce a tertiary alcohol. gpatindia.comrsc.orgnih.gov

To create the final exocyclic double bond characteristic of chlorprothixene, this tertiary alcohol undergoes dehydration. gpatindia.com The dehydration is accomplished through acylation of the tertiary hydroxyl group using acetyl chloride, which results in the formation of a this compound intermediate. gpatindia.comchemicalbook.com The subsequent and final step is the pyrolysis (thermal decomposition) of this formed acetate, which yields chlorprothixene. gpatindia.comrsc.orgchemicalbook.comnih.gov

Geometric Isomerism and Stereoselective Synthesis of Chlorprothixene Z/E Isomers

The molecular structure of chlorprothixene features a double bond in the side chain, which gives rise to geometric isomerism. gpatindia.comgoogle.com This results in two distinct stereoisomers: the (Z)-isomer (cis) and the (E)-isomer (trans). mdpi.com The spatial arrangement of the substituents around this double bond is critical, as the biological activity of the isomers differs significantly. Research indicates that the cis-form, or (Z)-chlorprothixene, is substantially more potent in its antipsychotic action. google.com

Given the disparity in activity between the isomers, methods for the stereoselective synthesis of the desired (Z)-olefin are of high importance in pharmaceutical chemistry. google.com Controlling the Z/E stereoselectivity is a key challenge in the synthesis of such alkenes. researchgate.net The ability to selectively synthesize the more active isomer ensures a more effective and targeted final compound. While specific stereoselective methods for chlorprothixene are detailed in specialized literature, the general principle involves using reagents and reaction conditions that favor the formation of one geometric isomer over the other. google.com The separation of pre-existing Z/E isomer mixtures can also be performed using chromatographic techniques. byu.edu

Novel Synthetic Routes for Functionalized Thioxanthene Derivatives and Chlorprothixene Analogues

The development of new antipsychotic agents and other biologically active molecules has driven research into novel synthetic routes for creating functionalized thioxanthene derivatives and analogues of chlorprothixene. nih.govmcmaster.ca These methods focus on efficiently building the core tricyclic scaffold and introducing diverse functional groups. nih.govacs.org

Intramolecular Friedel–Crafts Alkylation for Thioxanthene Synthesis

A powerful and widely used method for constructing the thioxanthene ring system is the intramolecular Friedel–Crafts alkylation (FCA). nih.govacs.org This reaction involves the cyclization of a suitable precursor, typically a substituted secondary alcohol, to form the central thioxanthene ring. nih.govresearchgate.net Modern adaptations of this method utilize organocatalysts, such as trifluoroacetic acid (TFA), which offer milder and more efficient reaction conditions compared to traditional corrosive Lewis acid catalysts. nih.govacs.orgacs.org This approach has been successfully employed to synthesize a variety of novel 9-aryl/alkyl thioxanthene derivatives. nih.govfigshare.com The optimization of this reaction is crucial, as factors like the choice of catalyst and solvent can significantly impact the yield of the final thioxanthene product. acs.org

Table 1: Catalyst and Solvent Optimization for Intramolecular Friedel-Crafts Alkylation

| Catalyst | Solvent | Yield (%) |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | High |

| N-triflylphosphoramide (NTPA) | Dichloromethane (DCM) | Moderate |

| p-toluenesulfonic acid (p-TSA) | Dichloromethane (DCM) | Moderate |

| Diphenyl hydrogen phosphate (B84403) (DPP) | Dichloromethane (DCM) | Low |

| Data derived from optimization studies on halogen-substituted secondary aryl alcohol precursors for thioxanthene synthesis. acs.org |

Introduction of Halogen Substituents in Thioxanthene Scaffolds

The introduction of halogen substituents onto the thioxanthene scaffold is a key strategy in the synthesis of chlorprothixene and its analogues. acs.org Halogenated thioxanthenes are important synthetic targets due to their potential applications in drug synthesis. acs.org The synthesis of these compounds can begin with halogenated starting materials, such as 2-fluorobenzaldehyde, which undergo nucleophilic aromatic substitution with thiophenol compounds. nih.gov

Recent synthetic methods have focused on developing efficient pathways to produce a series of halogen-substituted thioxanthenes. nih.govacs.org The presence of a halogen, like the chlorine atom in chlorprothixene, is not only integral to the molecule's biological activity but also serves as a versatile chemical "handle." acs.org This allows for further chemical modifications, enabling the attachment of different functional groups to the thioxanthene ring, which can lead to the creation of novel derivatives with potentially enhanced or different biological properties. acs.org

Advanced Analytical Methodologies for Chlorprothixene Acetate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful laboratory technique for the separation of mixtures. For chlorprothixene (B1288) analysis, several chromatographic methods have been developed, each with specific advantages in terms of resolution, sensitivity, and application. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Reversed-Phase Thin-Layer Chromatography (RP-TLC), and the highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice of method often depends on the research objective, the complexity of the sample matrix, and the required level of sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of psychotropic drugs like chlorprothixene. researchgate.netopenaccessjournals.com It allows for the separation, identification, and quantification of the compound in samples such as human serum. researchgate.net Developing a stability-indicating HPLC method is crucial for distinguishing the intact drug from its degradation products, a key aspect of ensuring pharmaceutical quality. openaccessjournals.com

One established HPLC method for the simultaneous determination of chlorprothixene, levomepromazine, and promethazine (B1679618) utilizes a 5-micrometer CN 25-cm column. researchgate.net The separation is achieved using a mobile phase composed of acetonitrile (B52724) and 0.5 N acetic acid (30:70) with the addition of 0.05% hexylamine, followed by ultraviolet (UV) spectrophotometric detection at 310 nm. researchgate.net This method demonstrated good linearity and a lower limit of detection of 0.5 ng/ml in human serum for chlorprothixene. researchgate.net

Research into alternative stationary phases has also been conducted to optimize separation. For instance, the separation of chlorprothixene and other tricyclic neuroleptics has been investigated on calixarene-bonded stationary phases. ingentaconnect.com These studies explore the influence of process variables like the pH of the mobile phase and the type and concentration of the organic modifier (e.g., acetonitrile or methanol) on the retention and separation of the analytes. ingentaconnect.com It was noted that for chlorprothixene, an increase in the pH of the mobile phase resulted in increased retention on the calixarene (B151959) column. ingentaconnect.com

| Parameter | HPLC Method for Chlorprothixene |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | 5-µm CN 25-cm column |

| Mobile Phase | Acetonitrile-acetic acid 0.5 N (30:70) with 0.05% hexylamine |

| Detection | UV Spectrophotometry at 310 nm |

| Internal Standard | Clozapine |

| Detection Limit | 0.5 ng/ml (in human serum) |

| Precision (RSD) | 9.5% |

| Reference | researchgate.net |

Gas Chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com In the context of psychotropic drugs, the first GC methods date back to the late 1960s for compounds structurally related to chlorprothixene, such as chlorpromazine (B137089). mdpi.com These early methods often used packed columns and electron capture detectors. mdpi.com

Modern GC analysis is typically coupled with a mass spectrometer (GC-MS), which combines the separation power of GC with the sensitive detection capabilities of MS. mdpi.com For compounds like tricyclic antidepressants, which share structural similarities with thioxanthenes, GC-MS methods have been developed for analysis in biological matrices like urine. mdpi.com Sample preparation for GC analysis often involves liquid-liquid extraction to isolate the analytes from the sample matrix. mdpi.com While effective, GC-based methods for antipsychotic drugs may require derivatization steps to improve volatility and thermal stability, and modern research often favors LC-MS/MS techniques for their robustness with biological samples. nih.gov

| Parameter | General GC Method Characteristics |

| Principle | Separation of compounds that can be vaporized without decomposition. sigmaaldrich.com |

| Mobile Phase | An inert gas, such as helium or nitrogen. youtube.com |

| Stationary Phase | A phase within a capillary column (e.g., BP-5). mdpi.com |

| Detector | Commonly Flame Ionization Detector (FID) or Mass Spectrometer (MS). sigmaaldrich.commdpi.com |

| Sample Preparation | Often requires extraction (e.g., Liquid-Liquid Extraction) and potentially derivatization. mdpi.comnih.gov |

| Application Note | While historically used, LC-MS/MS is often preferred for complex biological samples of antipsychotics. nih.gov |

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a planar chromatographic technique valuable for studying the properties of drugs like chlorprothixene. researchgate.net It is particularly useful for determining lipophilicity, a key physicochemical parameter that influences a drug's pharmacokinetic properties. researchgate.netresearchgate.net In RP-TLC, the stationary phase is nonpolar (e.g., silica (B1680970) gel modified with C18 alkyl chains), and the mobile phase is polar. sigmaaldrich.com

The chromatographic behavior of chlorprothixene has been studied on C18-bonded silica gel and diol-bonded stationary phases. researchgate.netresearchgate.net In these studies, mixtures of methanol (B129727)–water and tetrahydrofuran–water were investigated as mobile phases. researchgate.netresearchgate.net The retention parameters obtained from these RP-TLC systems can be correlated with the lipophilicity (log P) of the compounds. researchgate.net Such studies have shown that chromatographic parameters for chlorprothixene and other antipsychotics were similar to bulkiness-related and geometrical descriptors, while electronic descriptors strongly connected with computational log P values had a lesser impact. researchgate.netresearchgate.net

| Parameter | RP-TLC Study of Antipsychotics |

| Technique | Reversed-Phase Thin-Layer Chromatography (RP-TLC) |

| Stationary Phases | C18-bonded silica gel, diol-bonded phase |

| Mobile Phases | Methanol–water mixtures, Tetrahydrofuran–water mixtures |

| Analytes Studied | Chlorprothixene, Chlorpromazine, Clozapine, Quetiapine, and others |

| Primary Application | Study of chromatographic properties and lipophilicity (Quantitative Structure–Retention Relationships). |

| Reference | researchgate.netresearchgate.net |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a primary technique for the determination of antipsychotics and their metabolites in biological samples like plasma. sci-hub.st This powerful method offers high sensitivity and selectivity, allowing for the accurate and simultaneous quantification of multiple analytes in a single run, even at very low concentrations. sci-hub.stlcms.cz

Several multi-analyte LC-MS/MS methods have been developed and validated for the quantification of a large panel of antipsychotic drugs, including chlorprothixene. lcms.cznih.gov These methods are invaluable for clinical research, enabling the study of drug interactions and providing comprehensive molecular profiles from complex biological matrices. sci-hub.stlcms.cz For example, a robust method was developed for the simultaneous analysis of 35 antipsychotics in human plasma, where chlorprothixene was quantified with a linear range of 14.4–2400 ng/mL. lcms.cz Another validated method quantifies 38 antipsychotics and their metabolites, covering therapeutic, sub-, and supratherapeutic concentration ranges. nih.gov Sample preparation typically involves a straightforward protein precipitation or liquid-liquid extraction. lcms.cznih.gov

Optimizing separation parameters is a critical step in developing a robust LC-MS/MS method. This involves adjusting the mobile phase composition, pH, and stationary phase to achieve the best possible resolution between analytes. ingentaconnect.com Reversed-phase chromatography using C18 columns is the most common technique for quantifying antipsychotics. sci-hub.st

The choice of organic modifier in the mobile phase, such as methanol or acetonitrile, and the pH can significantly impact retention and selectivity. ingentaconnect.com In a study using a calixarene-bonded stationary phase, the separation of chlorpromazine and chlorprothixene was unsuccessful at pH 2.5 and 3.0 but was achieved at pH 3.5. ingentaconnect.com For multi-analyte panels, gradient elution is typically used, where the mobile phase composition is changed over the course of the run. nih.gov An example mobile phase for a multi-analyte method consists of 2 mM ammonium (B1175870) acetate (B1210297) in water and 2 mM ammonium acetate in methanol with 0.1% formic acid. lcms.cz The goal of optimization is to achieve efficient separation in the shortest possible time; many modern methods have injection-to-injection times of less than five or six minutes. lcms.cznih.gov

The primary advantage of LC-MS/MS is its exceptional sensitivity and selectivity, which is achieved through the use of specific mass transitions for each analyte in a mode known as multiple reaction monitoring (MRM). nih.govsci-hub.st This allows the detector to focus only on the compounds of interest, effectively filtering out background noise from the complex biological matrix. sci-hub.st

Method development focuses on maximizing this inherent sensitivity. This includes optimizing the ionization source (e.g., electrospray ionization - ESI) and the collision energy for fragmentation of the parent ion into specific product ions. nih.gov Despite the selectivity of MS/MS, a significant challenge in bioanalysis is the matrix effect, where endogenous substances in the sample can suppress or enhance the ionization of the target analyte, affecting accuracy. sci-hub.st Therefore, method validation must thoroughly assess matrix effects, along with parameters like linearity, recovery, precision, and accuracy, to ensure the method is reliable for its intended purpose. lcms.cz Validated methods for chlorprothixene have demonstrated the ability to quantify the drug across a wide range of concentrations, from sub-therapeutic to toxic levels, making them suitable for both therapeutic monitoring and forensic analysis. lcms.cznih.gov

| Parameter | LC-MS/MS Multi-Analyte Method for Antipsychotics |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| LC System | ACQUITY UPLC I-Class System |

| MS System | Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer |

| Sample Preparation | Protein Precipitation |

| Linearity Range (Chlorprothixene) | 14.4–2400 ng/mL |

| Key Advantage | Simultaneous, sensitive, and selective quantification of a large panel of drugs. |

| Reference | lcms.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Multi-Analyte Profiling

Spectrophotometric Approaches for Compound Analysis

Spectrophotometry encompasses a range of techniques that measure the absorption or transmission of light by a substance to determine its concentration. These methods are valued for their simplicity, speed, and accessibility. nih.gov

Derivative Spectrophotometry (Zero, First, Second Order)

Derivative spectrophotometry is an analytical technique that enhances the resolution of spectral data by calculating the first or higher-order derivatives of the absorbance spectrum. This method can be used to eliminate background interference and resolve overlapping spectral bands.

A study on the quantitative analysis of Chlorprothixene hydrochloride utilized zero- (D0), first- (D1), and second-order (D2) derivative spectrophotometry. sysrevpharm.org This approach offers a rapid, simple, and cost-effective means of analysis without the need for additional reagents. sysrevpharm.org The methods were validated according to ICH guidelines for linearity, accuracy, precision, and sensitivity. sysrevpharm.org

The analysis was conducted within a concentration range of 0.4–3 µg/mL. sysrevpharm.org The wavelengths for measurement at each derivative order were identified for optimal quantification. sysrevpharm.org For the zero-order spectrum, measurements were taken at 196.6 nm and 258.4 nm. sysrevpharm.org The first-order derivative spectra were analyzed at 215.8 nm, 247.2 nm, and 268.4 nm, while the second-order derivative spectra were measured at 223.2 nm and 257.4 nm. sysrevpharm.org

The sensitivity of these methods was established through the determination of the limit of detection (LOD) and limit of quantification (LOQ). sysrevpharm.org The LOD was found to be in the range of 0.0531–0.0611 µg/mL, and the LOQ ranged from 0.1776–0.2044 µg/mL. sysrevpharm.orgresearchgate.net

Table 1: Parameters for Derivative Spectrophotometry of Chlorprothixene Hydrochloride

| Derivative Order | Wavelength (nm) | Concentration Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Zero (D0) | 196.6, 258.4 | 0.4–3 | 0.0531–0.0611 | 0.1776–0.2044 |

| First (D1) | 215.8, 247.2, 268.4 | 0.4–3 | 0.0531–0.0611 | 0.1776–0.2044 |

| Second (D2) | 223.2, 257.4 | 0.4–3 | 0.0531–0.0611 | 0.1776–0.2044 |

Extractive-Spectrophotometric Methods via Ion-Association Complexes

Extractive-spectrophotometric methods are based on the formation of an ion-association complex between the target compound and a specific reagent. researchgate.nettandfonline.com The tertiary amine group in the chlorprothixene molecule is capable of forming such complexes, which are typically insoluble in water but can be extracted into an organic solvent for spectrophotometric analysis. researchgate.nettandfonline.com This property is the foundation for several quantitative methods. researchgate.net

One such method involves the reaction of chlorprothixene with pyrocatechol (B87986) violet. researchgate.nettandfonline.com The resulting ion-association complex is extracted from the aqueous phase using a mixture of n-butanol and chloroform (B151607) (1:5). tandfonline.com The colored extract exhibits a maximum absorbance at 445 nm, which is used for quantification. researchgate.nettandfonline.com This method is effective for determining chlorprothixene concentrations in the range of 3.5–32.0 µg/mL, with a detection limit of 2.86 µg/mL. tandfonline.com

Another approach utilizes the formation of an ion-pair complex with a niobium (V) thiocyanate (B1210189) complex. researchgate.net This complex can be quantitatively extracted and measured. nih.govresearchgate.net

Table 2: Extractive-Spectrophotometric Methods for Chlorprothixene Hydrochloride

| Reagent | Solvent System | λmax (nm) | Concentration Range (µg/mL) |

| Pyrocatechol Violet | n-butanol–chloroform (1:5) | 445 | 3.5–32.0 |

| Niobium (V) Thiocyanate | Chloroform-butanol (1:9) or Butanol | Not Specified | 9–50 |

Oxidative Spectrophotometric Methods utilizing Ceric (IV) Ions

Oxidative spectrophotometric methods involve the oxidation of the target analyte, leading to a measurable change in absorbance. Chlorprothixene hydrochloride can be oxidized by ceric (IV) ions at room temperature. researchgate.nettandfonline.com This reaction results in the formation of colorless products, and the decrease in the absorbance of the ceric (IV) ions is monitored spectrophotometrically. researchgate.nettandfonline.com

The reaction is followed by measuring the absorbance at 268 nm. researchgate.nettandfonline.com This oxidative method adheres to Beer's law within the concentration range of 3.2–21.0 µg/mL. researchgate.nettandfonline.com The method has been successfully applied to the determination of chlorprothixene in pharmaceutical solutions. researchgate.nettandfonline.com

Spectrophotofluorometric Analysis

Spectrophotofluorometry is a highly sensitive analytical technique that measures the fluorescence of a compound. While chlorprothixene itself is not a fluorescent substance, it can be converted into a highly fluorescent product through oxidation. researchgate.net

One method involves the oxidation of chlorprothixene with dilute nitric acid, which yields a product with significant fluorescence. researchgate.netresearchgate.net This allows for the development of a highly sensitive analytical method with a detection limit of 0.002 mg/L. researchgate.netresearchgate.net A linear relationship between fluorescence intensity and concentration has been established over the range of 0.004–0.1 mg/L. researchgate.netresearchgate.net

This technique has also been applied in toxicological analysis. In a case of a fatal drug overdose, chlorprothixene and its metabolite, chlorprothixene sulfoxide (B87167), were identified and quantified in various body fluids using spectrophotofluorometry following alkaline permanganate (B83412) oxidation. nih.gov

Electrochemical Detection Methods

Electrochemical methods offer another avenue for the analysis of chlorprothixene, providing high sensitivity and the ability to perform measurements in complex matrices.

Potentiometric Techniques

Potentiometry measures the potential of an electrochemical cell under static conditions. This technique has been applied to the determination of chlorprothixene through methods like potentiometric titration and the use of ion-selective electrodes. sysrevpharm.orgsci-hub.se

Ion-selective membrane electrodes that are responsive to the chlorprothixene cation have been developed. researchgate.net These electrodes are based on ion-pair complexes of chlorprothixene with picrolonate or tetraphenylborate. researchgate.net The electrodes demonstrate a near-Nernstian response across different concentration ranges. researchgate.net Potentiometric titration using these electrodes as indicators has been successfully used to determine the amount of chlorprothixene hydrochloride in pure form and in tablets. researchgate.net

Another approach involves titration with potassium bromate (B103136) in a mixture of hydrochloric and acetic acids, with the endpoint being detected potentiometrically. sci-hub.se

Voltammetric Techniques

Voltammetric methods are powerful electrochemical techniques for the analysis of electroactive compounds like chlorprothixene and its derivatives. nih.govmdpi.com These methods involve measuring the current response of a substance to a varying applied potential. mdpi.com For thioxanthene (B1196266) derivatives, including chlorprothixene, their ability to be electrochemically oxidized or reduced forms the basis of their voltammetric analysis. nih.gov

Several voltammetric techniques have been employed for the determination of psychotropic substances. nih.gov An adsorptive pre-concentration method has been reported for the voltammetric measurement of trace levels of chlorprothixene, which is particularly useful for analysis in samples like urine. ijpsonline.comsci-hub.se Another approach involves polarographic determination through the formation of bromo-derivatives of chlorprothixene and thiothixene, which produce well-defined cathodic waves. ijpsonline.comsci-hub.se

The electrochemical oxidation of many psychotropic drugs, including thioxanthenes, is a key principle exploited in voltammetric analysis. nih.gov For instance, the oxidative voltammetric behavior of zuclopenthixol, another thioxanthene derivative, has been studied using cyclic, linear sweep, and differential pulse voltammetry at a glassy carbon electrode. ijpsonline.com Similarly, various voltammetric techniques such as direct current, differential pulse, and alternating current polarography have been utilized for other psychotropic drugs. ijpsonline.com

The choice of supporting electrolyte and pH are critical parameters in developing a voltammetric method. For example, in the polarographic analysis of some thioxanthene derivatives, a Britton Robinson buffer at a specific pH range in 50% acetic acid was used as the supporting electrolyte. sci-hub.se The following table summarizes some voltammetric methods applied to thioxanthene derivatives.

| Analyte | Technique | Key Features | Reference |

| Chlorprothixene | Adsorptive Pre-concentration Voltammetry | Measurement of trace levels, applied to urine analysis. | sci-hub.se |

| Chlorprothixene, Thiothixene | Polarography | Formation of bromo-derivatives, well-defined cathodic waves. | ijpsonline.comsci-hub.se |

| Chlorprothixene, Clopenthixol (B1202743), Flupentixol, Methixene | Square-wave Polarography | Identification by half-wave potentials, quantification by peak height. | sci-hub.se |

Interactive Data Table: Voltammetric Analysis of Thioxanthene Derivatives

Coulometric Electrochemical Detection in HPLC

High-Performance Liquid Chromatography (HPLC) coupled with coulometric electrochemical detection offers a highly sensitive and selective method for the determination of antipsychotic drugs, including those in the thioxanthene class. researchgate.netnih.gov This technique combines the separation power of HPLC with the specificity of electrochemical detection, where the analyte is quantified by measuring the charge consumed during an electrochemical reaction. rsc.org

Coulometric detectors can be set up with multiple electrodes at different potentials, enhancing selectivity and providing more information about the analyte. researchgate.netplos.org For instance, in the analysis of olanzapine (B1677200) and its metabolite, a coulometric detector with two electrodes set at different potentials was used. researchgate.netplos.org This setup allows for the simultaneous determination of multiple compounds in a single run. nih.gov

The method has been successfully applied to the analysis of various antipsychotic drugs in biological matrices like plasma. researchgate.netplos.org A key advantage of coulometric detection is its high sensitivity, with detection limits often in the low nanogram per milliliter range. nih.govplos.org The development of an HPLC method with coulometric detection involves optimizing several parameters, including the mobile phase composition, pH, and the potentials of the detector electrodes. researchgate.netrsc.org

The following table presents an example of the conditions used in an HPLC-coulometric detection method for antipsychotic drugs.

| Parameter | Condition | Reference |

| Column | Reversed-phase C8 | researchgate.net |

| Mobile Phase | Methanol and phosphate (B84403) buffer (pH 3.5) | researchgate.net |

| Detector | Coulometric | researchgate.net |

| Electrode 1 Potential | -200 mV | researchgate.net |

| Electrode 2 Potential | +500 mV | researchgate.net |

Interactive Data Table: HPLC-Coulometric Detection Parameters

Method Validation and Performance Evaluation in Research Settings

The validation of analytical procedures is a critical step in research to ensure that a method is suitable for its intended purpose. ijnrd.orgeuropa.eu According to the International Council for Harmonisation (ICH) guidelines, validation involves assessing various parameters to demonstrate the reliability of an analytical method. ijnrd.orgeuropa.eueuropeanpharmaceuticalreview.com These parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. ijnrd.orgeuropa.eu

In the context of chlorprothixene acetate research, any newly developed analytical method, whether it be voltammetric, chromatographic, or spectroscopic, must undergo a thorough validation process. ijnrd.orgresearchgate.net For example, a developed HPLC method would be validated for linearity by analyzing a series of standards over a defined concentration range. mdpi.com Accuracy would be assessed by determining the recovery of a known amount of this compound spiked into a sample matrix. mdpi.com Precision would be evaluated by performing repeated analyses of the same sample and expressing the results as the relative standard deviation (RSD). researchgate.netmdpi.com

The performance of an analytical method is also evaluated based on its robustness, which is the ability of the method to remain unaffected by small, deliberate variations in method parameters. europa.eu This ensures the reliability of the method when used under slightly different conditions. europa.eu For instance, in an HPLC method, robustness could be tested by varying the pH of the mobile phase or the column temperature. ijnrd.org

The successful validation and performance evaluation of an analytical method for this compound ensures that the data generated in research settings are accurate, reliable, and reproducible. sysrevpharm.orgresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in analytical method validation, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. Several analytical techniques have been optimized for the sensitive determination of chlorprothixene in different forms and matrices.

Spectrophotometric derivative methods, including zero (D0), first (D1), and second (D2) order, have been utilized for the quantitative analysis of chlorprothixene HCl. sysrevpharm.org These methods demonstrated satisfactory precision and accuracy, with LOD values ranging from 0.0531 to 0.0611 µg/mL and LOQ values between 0.1776 and 0.2044 µg/mL. sysrevpharm.org Another study employing extractive spectrophotometry reported an LOD of 0.206 mg/L and an LOQ of 0.624 mg/L for chlorprothixene hydrochloride. researchgate.net

High-performance liquid chromatography (HPLC) coupled with coulometric electrochemical detection has been used to quantify chlorprothixene in human serum, achieving a lower limit of detection of 0.5 ng/mL. nih.govresearchgate.net A highly sensitive fluorimetric method, developed based on the oxidation of chlorprothixene with dilute nitric acid, reported a detection limit of 0.002 mg/L (6.33 ×10⁻⁹ mol/L). researchgate.net

In forensic and clinical research, more advanced techniques like gas chromatography-mass spectrometry (GC/MS) and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC–MS-MS) are employed. A comprehensive drug screen using GC/MS established an LOD of 10 ng/mL for chlorprothixene in urine. uw.edu For the analysis of chlorprothixene and its metabolite, desmethylchlorprothixene, in postmortem hair, an UHPLC–MS-MS method was validated with an LOD of 0.01 ng/mg and a lower limit of quantification (LLOQ) of 0.025 ng/mg for both analytes. oup.com

| Analytical Method | Matrix | LOD | LOQ/LLOQ | Source |

|---|---|---|---|---|

| Spectrophotometric Derivatives (D0, D1, D2) | Pure Form | 0.0531-0.0611 µg/mL | 0.1776-0.2044 µg/mL | sysrevpharm.org |

| Extractive Spectrophotometry | Pharmaceutical Solution | 0.206 mg/L | 0.624 mg/L | researchgate.net |

| HPLC with Coulometric Electrochemical Detection | Human Serum | 0.5 ng/mL | Not Reported | nih.govresearchgate.net |

| Fluorimetry | Tablets | 0.002 mg/L | Not Reported | researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Urine | 10 ng/mL | Not Reported | uw.edu |

| UHPLC–MS-MS | Postmortem Hair | 0.01 ng/mg | 0.025 ng/mg | oup.com |

Linearity, Accuracy, and Precision Assessments

The validation of an analytical method requires the assessment of its linearity, accuracy, and precision to ensure the reliability of the results.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

A spectrofluorimetric method demonstrated a linear relationship between fluorescence intensity and chlorprothixene concentration over the range of 0.004-0.1 mg/L. researchgate.net

Derivative spectrophotometry methods showed linearity in the range of 0.4-3 µg/mL. sysrevpharm.org

An HPLC method with coulometric electrochemical detection established a linear relationship (r² > 0.99) between the concentration of chlorprothixene and the detector signal. nih.gov

For the analysis in hair, an UHPLC–MS-MS method was linear from 0.025 to 25 ng/mg. oup.com

An extractive-spectrophotometric method for chlorprothixene hydrochloride was linear in the range of 3.5–32.0 µg/mL, while an oxidative method was linear from 3.2–21.0 µg/mL. researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value.

For an HPLC method, the accuracy of quality control samples was ±7% for chlorprothixene. nih.gov

In the validation of an UHPLC–MS-MS method for hair analysis, the bias for desmethylchlorprothixene was 78% at the LLOQ and 80% above the LLOQ. oup.com

Derivative spectrophotometry methods showed satisfactory accuracy with recovery percentages close to 100%. sysrevpharm.org

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

The precision of an HPLC method for chlorprothixene was within 9.5%. nih.gov

For an UHPLC–MS-MS method in hair, the intermediate precision for soaked control hair samples was below 20% for both chlorprothixene and its metabolite at low and high levels. oup.com The precision for desmethylchlorprothixene was 14% at the LLOQ and a maximum of 13% above the LOQ. oup.com

Derivative spectrophotometry methods demonstrated good intra-day and inter-day precision, with RSD values for repeated measurements of a 1 µg/mL solution being low. sysrevpharm.org

| Analytical Method | Linearity Range | Accuracy (Bias/Recovery) | Precision (RSD) | Source |

|---|---|---|---|---|

| HPLC with Coulometric Electrochemical Detection | r² > 0.99 | ±7% | <9.5% | nih.gov |

| UHPLC–MS-MS (in hair) | 0.025–25 ng/mg | Bias: 78-80% (for desmethylchlorprothixene) | <20% (intermediate), 13-14% (for desmethylchlorprothixene) | oup.com |

| Spectrophotometric Derivatives | 0.4-3 µg/mL | Recovery ≈ 100% | Low RSD values for intra- and inter-day | sysrevpharm.org |

| Fluorimetry | 0.004-0.1 mg/L | Not Reported | Not Reported | researchgate.net |

| Extractive Spectrophotometry | 3.5–32.0 µg/mL | Not Reported | Not Reported | researchgate.net |

| Oxidative Spectrophotometry | 3.2–21.0 µg/mL | Not Reported | Not Reported | researchgate.net |

Stability Studies of Chlorprothixene in Research Matrices

The stability of an analyte in a given matrix under specific storage conditions is a crucial aspect of bioanalytical method validation. It ensures that the measured concentration reflects the actual concentration at the time of sampling.

Chlorprothixene has been noted to be sensitive to light and air. nih.gov Stability studies have been conducted in various biological and non-biological matrices.

In a study using HPLC with coulometric detection, chlorprothixene was found to be stable in both acetonitrile and human serum for at least six months when stored at -20°C. nih.gov This long-term stability is essential for pharmacokinetic studies where samples may need to be stored for extended periods before analysis. nih.gov

However, another study investigating the stability of 30 antipsychotic drugs in stored blood specimens found that chlorprothixene was among the drugs that showed possible instability, with a loss of over 15% of the initial concentration under certain conditions. researchgate.net This led to its inclusion in a further experiment to investigate its stability over a 20-week period. researchgate.net The stability of drugs in biological matrices is a critical consideration in forensic toxicology, as the time and temperature of storage can significantly influence drug concentrations. researchgate.netresearchgate.net

Forced degradation studies are also performed to assess the stability-indicating power of analytical methods. In one such study, a bulk sample of chlorprothixene was subjected to acidic, basic, hydrolytic, oxidative, thermal, and photolytic stress conditions. researchgate.net

| Matrix | Storage Condition | Duration | Finding | Source |

|---|---|---|---|---|

| Acetonitrile | -20°C | At least 6 months | Stable | nih.gov |

| Human Serum | -20°C | At least 6 months | Stable | nih.gov |

| Stored Blood | Various temperatures | Up to 20 weeks | Showed possible instability (>15% loss) | researchgate.net |

| General | Sensitive to light and air | Degradation can occur | nih.gov |

Molecular Pharmacology and Receptor Interaction Studies of Chlorprothixene Acetate

Receptor Binding Affinity Profiling

Chlorprothixene (B1288) acts as a potent antagonist at multiple dopamine (B1211576) receptor subtypes. selleckchem.com Its primary mechanism is believed to involve the blockade of postsynaptic D2 receptors in the mesolimbic pathway of the brain. patsnap.com This action is thought to contribute to the regulation of dopaminergic neurotransmission. patsnap.com In vitro binding assays have quantified its high affinity for several dopamine receptors. Specifically, it binds with high affinity to D1, D2, D3, and D5 receptors. selleckchem.com The Ki values are reported as 18 nM for D1, 2.96 nM for D2, 4.56 nM for D3, and 9 nM for D5. selleckchem.com

Table 1: Binding Affinities of Chlorprothixene for Dopamine Receptors

| Receptor Subtype | Ki (nM) |

|---|---|

| D1 | 18 selleckchem.com |

| D2 | 2.96 selleckchem.com |

| D3 | 4.56 selleckchem.com |

Chlorprothixene is a potent antagonist of the histamine (B1213489) H1 receptor, with a reported Ki value of 3.75 nM. selleckchem.com This strong binding affinity for the H1 receptor is a significant component of its pharmacological profile. patsnap.com In contrast, its interaction with the histamine H3 receptor is considerably weaker. selleckchem.com Studies have shown that chlorprothixene has a low affinity for the H3 receptor, with a Ki value greater than 1000 nM. selleckchem.com

Table 2: Binding Affinities of Chlorprothixene for Histamine Receptors

| Receptor Subtype | Ki (nM) |

|---|---|

| H1 | 3.75 selleckchem.com |

Chlorprothixene demonstrates notable antagonism at several serotonin (B10506) (5-HT) receptor subtypes. selleckchem.compatsnap.com It exhibits a strong blocking effect on 5-HT2 receptors. patsnap.com Research has also revealed high binding affinities for both the 5-HT6 and 5-HT7 receptors. selleckchem.com In studies using stably transfected HEK-293 cells, the Ki value for the rat 5-HT6 receptor was 3 nM. selleckchem.com For the transiently expressed rat 5-HT7 receptor in COS-7 cells, the Ki value was found to be 5.6 nM. selleckchem.com The Ki for the 5-HT2A receptor is reported as 9.4 nM. selleckchem.com

Table 3: Binding Affinities of Chlorprothixene for Serotonin Receptors

| Receptor Subtype | Ki (nM) |

|---|---|

| 5-HT2A | 9.4 selleckchem.com |

| 5-HT6 | 3 selleckchem.com |

Antagonism of alpha-1-adrenergic receptors is another key feature of chlorprothixene's molecular pharmacology. drugbank.comwikipedia.org This activity results in the blockade of adrenergic signaling, which can influence vascular smooth muscle and other tissues. wikipedia.org This property is an integral part of its broad receptor interaction profile. drugbank.comselleckchem.com

The interaction of chlorprothixene with GABA-A receptors is not as extensively documented as its activity at other receptors. While some antipsychotic medications have been shown to interact with GABA-A receptors, specific data detailing the direct inhibitory effects of chlorprothixene on this receptor are not well-established in the reviewed literature.

Functional Receptor Assays and Signaling Pathway Modulation

G Protein-Coupled Receptor (GPCR) Signaling Investigations

Chlorprothixene acetate's molecular pharmacology is significantly defined by its interactions with a variety of G protein-coupled receptors (GPCRs), which are pivotal in neuronal signaling. Research has demonstrated that chlorprothixene exhibits strong binding affinities for several dopamine and serotonin receptors, key players in the modulation of behavior, mood, and cognition. selleckchem.comnih.govselleckchem.com

The compound acts as an antagonist at dopamine D1, D2, D3, and D5 receptors. selleckchem.comselleckchem.com The antagonism of D2 receptors, in particular, is a hallmark of typical antipsychotic action and is linked to the modulation of downstream signaling pathways that influence neurotransmission. drugbank.com Stimulation of D1-like receptors typically leads to the activation of the G protein Gαs, which in turn stimulates adenylyl cyclase activity and increases intracellular cyclic AMP (cAMP) levels. mdpi.com Conversely, the D2-like receptor subfamily, to which D2, D3, and D4 receptors belong, generally couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP production. mdpi.com By blocking these receptors, chlorprothixene can modulate these signaling cascades.

Furthermore, chlorprothixene is an antagonist of serotonin 5-HT2, 5-HT6, and 5-HT7 receptors. selleckchem.comwikipedia.org Antagonism at 5-HT2A receptors, for instance, is a characteristic feature of many atypical antipsychotics and is thought to contribute to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms. wikipedia.orgpatsnap.com The intricate interplay of chlorprothixene with these various GPCRs results in a complex modulation of intracellular signaling pathways, ultimately influencing neuronal activity and contributing to its therapeutic effects. researchgate.net

| Receptor | Binding Affinity (Ki) in nM | Action |

|---|---|---|

| Dopamine D1 | 18 | Antagonist |

| Dopamine D2 | 2.96 | Antagonist |

| Dopamine D3 | 4.56 | Antagonist |

| Dopamine D5 | 9 | Antagonist |

| Serotonin 5-HT2 | Data not available in nM | Antagonist |

| Serotonin 5-HT6 | 9.4 | Antagonist |

| Serotonin 5-HT7 | 5.6 | Antagonist |

| Histamine H1 | 3.75 | Antagonist |

Postsynaptic Receptor Blocking Mechanisms

Chlorprothixene acetate (B1210297) exerts its pharmacological effects through the blockade of several postsynaptic receptors. A primary mechanism of action is the antagonism of postsynaptic mesolimbic dopaminergic D1 and D2 receptors within the brain. selleckchem.comdrugbank.com This blockade is believed to be central to its antipsychotic properties by attenuating the effects of dopamine in this critical pathway. patsnap.com

In addition to its potent antidopaminergic activity, chlorprothixene demonstrates a broad receptor blocking profile, which includes antagonism of:

Serotonin 5-HT2 receptors: This action is thought to contribute to its effects on the negative symptoms of psychosis and may mitigate some of the extrapyramidal side effects associated with potent D2 receptor blockade. wikipedia.orgpatsnap.com

Histamine H1 receptors: Strong antagonism at these receptors is responsible for the sedative effects of chlorprothixene. patsnap.com

Muscarinic acetylcholine (B1216132) receptors: Blockade of these receptors leads to anticholinergic effects. wikipedia.orgpatsnap.com

Alpha-1 adrenergic receptors: Antagonism at these receptors can result in cardiovascular effects such as hypotension. wikipedia.org

This multi-receptor antagonism underscores the complex pharmacological profile of chlorprothixene and explains its wide range of physiological effects. drugbank.com

Enzyme Inhibition and Modulatory Activities

Cytochrome P450 1B1 (CYP1B1) Inhibition Studies

Recent research has identified chlorprothixene as a notable inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolism of various endogenous and exogenous compounds, and which is overexpressed in a variety of human cancers. nih.govmdpi.com In one study, chlorprothixene demonstrated promising inhibitory activity against CYP1B1, with a half-maximal inhibitory concentration (IC50) in the range of 0.07–3.00 μM. nih.gov

Further molecular modeling studies have suggested that the inhibitory potency of chlorprothixene against CYP1B1 is influenced by specific molecular interactions within the enzyme's active site. Notably, pi-pi stacking and salt bridge interactions with key amino acid residues, such as phenylalanine 231 and aspartic acid 326, are believed to play a crucial role in its inhibitory activity. nih.gov The selectivity of chlorprothixene for CYP1B1 over other CYP1A isoforms was found to be significant, suggesting a potential for more targeted therapeutic applications. nih.gov

| Compound | Enzyme Target | Inhibitory Activity (IC50) | Key Interacting Residues |

|---|---|---|---|

| Chlorprothixene | CYP1B1 | 0.07–3.00 μM | PHE 231, ASP 326 |

Inhibition of Trypanothione Reductase

Trypanothione reductase is a crucial enzyme for the survival of trypanosomatid parasites, such as those that cause leishmaniasis and trypanosomiasis, as it is central to their antioxidant defense system. nih.govscienceopen.com This enzyme is absent in humans, making it an attractive target for the development of selective antiparasitic drugs. nih.govscienceopen.com

Research has shown that certain tricyclic compounds, a structural class to which chlorprothixene belongs, can act as inhibitors of trypanothione reductase. nih.govdundee.ac.uk Studies involving the screening of compound libraries have identified several tricyclic neuroleptic drugs as hits against this enzyme. nih.govdundee.ac.uk While the thioxanthene (B1196266) scaffold of chlorprothixene is structurally related to the phenothiazines and other tricyclics that have demonstrated inhibitory activity, direct studies specifically evaluating chlorprothixene's effect on trypanothione reductase are not extensively documented in the currently available literature. However, the findings with related tricyclic structures suggest that this is a plausible area for further investigation to explore the potential antiparasitic applications of chlorprothixene and its derivatives. nih.govresearchgate.net

Interactions with Other Cellular Pathways and Molecular Targets of Chlorprothixene

While the primary pharmacological profile of chlorprothixene is defined by its interaction with neurotransmitter receptors, emerging research has revealed its engagement with a variety of other cellular pathways and molecular targets. These interactions contribute to its broader biological activity and are areas of ongoing investigation for potential therapeutic applications beyond its established use. This section will delve into the molecular pharmacology of chlorprothixene's interactions with tubulin polymerization, viral replication, ceramide concentrations, sigma-1 receptors, and the modulation of hypothalamic and hypophyseal hormone release.

Modulation of Tubulin Polymerization

Chlorprothixene has been identified as a compound that modulates the polymerization of tubulin, a key component of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.govbiorxiv.org Research involving nano-differential scanning fluorimetry to screen for anti-tubulin agents has demonstrated that chlorprothixene exhibits inhibitory effects on tubulin polymerization. nih.govbiorxiv.org

In these studies, the effect of a compound on tubulin polymerization is quantified by the change in the tubulin polymerization temperature (ΔTpoly). Chlorprothixene was found to induce a modest shift in this temperature, indicating its interference with microtubule formation.

Table 1: Effect of Chlorprothixene and Related Tricyclic Compounds on Tubulin Polymerization

| Compound | Change in Tubulin Polymerization Temperature (ΔTpoly) |

|---|---|

| Phenothiazine (B1677639) (PTZ) | 1.0°C |

| Chlorprothixene (CPX) | 1.1°C |

| Thiethylperazine (TEP) | 1.0°C |

| Toluidine Blue (TB) | 1.1°C |

| Perphenazine (PPZ) | 1.5°C |

| Methylene Blue (MB) | 1.7°C |

| Chlorpromazine (B137089) (CPZ) | 1.7°C |

| Trifluoperazine (TFP) | 2.7°C |

| Flupentixol (FPX) | 3.5°C |

| Fluphenazine (FPh) | 3.7°C |

This table presents the shift in tubulin polymerization temperature induced by various tricyclic molecules, including Chlorprothixene, demonstrating its activity as a tubulin polymerization inhibitor. nih.govbiorxiv.org

Inhibition of Viral Replication (e.g., SARS-CoV) in vitro

In vitro studies have demonstrated the potential of chlorprothixene to inhibit the replication of certain viruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). This antiviral activity suggests that the compound may interfere with cellular processes essential for the viral life cycle.

Research has shown that the administration of chlorprothixene results in the inhibition of SARS-CoV replication in Vero 76 cells. selleckchem.com The half-maximal inhibitory concentration (IC50) of chlorprothixene has been determined for several strains of the virus, indicating a consistent inhibitory effect.

Table 2: In vitro Inhibition of SARS-CoV Replication by Chlorprothixene

| SARS-CoV Strain | IC50 (μM) |

|---|---|

| Urbani | 16.7 |

| Frankfurt-1 | 13.0 |

| CHUK-W1 | 18.5 |

This table summarizes the half-maximal inhibitory concentrations (IC50) of Chlorprothixene against various strains of SARS-CoV in Vero 76 cells, highlighting its in vitro antiviral activity. selleckchem.com

It is noteworthy that other phenothiazine derivatives, such as chlorpromazine, have also been investigated for their antiviral properties against SARS-CoV-2. nih.govnih.gov

Impact on Ceramide Concentrations

Chlorprothixene has been shown to influence the concentration of ceramides, a class of lipid molecules that are integral components of cell membranes and play a role in cellular signaling. Specifically, chlorprothixene has been found to restore normal ceramide concentrations in murine bronchial epithelial cells in the context of cystic fibrosis research. selleckchem.com

This effect is attributed to the inhibition of acid sphingomyelinase (Asm), an enzyme responsible for the breakdown of sphingomyelin into ceramide. selleckchem.com By inhibiting Asm, chlorprothixene effectively modulates ceramide levels. It is important to note that this inhibitory action is specific to acid sphingomyelinase and not neutral sphingomyelinase (Nsm). selleckchem.com

Sigma-1 Receptor Interaction

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is involved in the regulation of numerous cellular functions, including calcium signaling and neuronal activity. nih.govnih.gov While some typical neuroleptics are known to have a high affinity for sigma-1 receptors, the specific nature of chlorprothixene's interaction as an activator and its downstream effects are not yet fully elucidated in the available scientific literature. nih.gov Further research is required to characterize the precise pharmacology of chlorprothixene at the sigma-1 receptor, including whether it acts as an agonist or antagonist and the functional consequences of this interaction.

Hypothalamic and Hypophyseal Hormone Release Modulation

Chlorprothixene exerts a modulatory effect on the endocrine system through its interaction with the central nervous system. A key mechanism of action is the blockade of postsynaptic dopaminergic D1 and D2 receptors in the brain. selleckchem.comnih.gov This dopaminergic antagonism leads to a depression in the release of most hypothalamic and hypophyseal hormones. selleckchem.comnih.gov

The thioxanthene class of drugs, to which chlorprothixene belongs, is generally associated with a reduction in the secretion of hormones from the hypothalamus and pituitary gland. nih.gov However, an important exception to this is prolactin. The blockade of dopamine D2 receptors by chlorprothixene leads to an increase in prolactin levels. nih.gov This is due to the fact that dopamine normally acts as a prolactin inhibitory factor (PIF), and its blockade removes this inhibition, resulting in elevated prolactin release from the pituitary gland. nih.gov

Preclinical Metabolic Studies and Pharmacokinetics Pk Research of Chlorprothixene Acetate

In Vitro Metabolic Fate Research

In vitro studies are fundamental in elucidating the metabolic pathways of a drug candidate before it proceeds to in vivo testing. These studies provide initial insights into how the compound is processed in the body, the enzymes involved, and the resulting metabolites.

Hepatic Metabolism Pathways and Enzyme Systems (e.g., Cytochromes P450)

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450 (CYP450) plays a crucial role. openanesthesia.org For chlorprothixene (B1288), hepatic metabolism is extensive. drugbank.commedtigo.com The primary metabolic routes include N-demethylation, N-oxidation, sulphoxidation, and ring hydroxylation. oup.com

Neuroleptics like chlorprothixene are metabolized by the Cytochrome P450 system in the liver. cbg-meb.nl Specifically, drugs that inhibit the CYP2D6 system can lead to an increase in the plasma levels of chlorprothixene. cbg-meb.nl This indicates that CYP2D6 is a significant enzyme in its metabolic pathway. medtigo.com The metabolism of chlorprothixene is also mutually inhibited by tricyclic antidepressants, which share metabolic pathways. cbg-meb.nl

The metabolic processes for thioxanthenes like chlorprothixene are noted to be somewhat different from the closely related phenothiazines. They are generally more resistant to hydroxylation, which can result in a lower formation of phenolic metabolites. researchgate.net

Identification of In Vitro Metabolites

One of the primary metabolites of chlorprothixene identified is N-desmethylchlorprothixene. wikipedia.orgpharmacompass.com In addition to demethylation, other metabolic transformations include the formation of chlorprothixene sulfoxide (B87167). nih.gov

Role of Organoids in Preclinical Metabolism and PK Studies

The use of organoids, which are 3D cell culture models derived from stem cells, is a promising and advanced approach in preclinical drug research. nih.govijpsjournal.com These models can more accurately replicate the structure and function of human organs compared to traditional 2D cell cultures. nih.gov Liver organoids, for instance, can mimic the complex hepatic environment, including the activity of cytochrome P450 enzymes. ijpsjournal.com This allows for a more predictive assessment of a drug's metabolism, pharmacokinetics, and potential toxicity early in the drug development process. ijpsjournal.com For antipsychotic drugs, brain organoids are being used to study the effects of these medications on neural development and function. d-nb.infonih.gov While specific studies on chlorprothixene acetate (B1210297) using organoids are not detailed in the provided results, the technology offers a significant potential to refine our understanding of its metabolism and pharmacokinetics in a human-relevant context. ijpsjournal.comresearchgate.net

In Vivo Preclinical Pharmacokinetic Profiling in Animal Models

Animal models are crucial for understanding how a drug behaves in a whole-organism system, providing data on its absorption, distribution, metabolism, and excretion (ADME).

Absorption, Distribution, and Elimination Kinetics

Studies in animal models have provided key insights into the pharmacokinetic profile of chlorprothixene. In rats, the metabolism of chlorprothixene was found to occur more rapidly with increasing age. pharmacompass.com The levels of chlorprothixene and its metabolites in various organs were higher in female rats compared to males. pharmacompass.com

Following oral administration in rats, the absorption of chlorprothixene from the gut appears to be good, though bioavailability is poor, suggesting significant first-pass metabolism. pharmacompass.com After intramuscular administration, the drug's effects are observed within 10-30 minutes. nih.gov

Chlorprothixene has a large volume of distribution, indicating extensive distribution into tissues. medtigo.com The elimination half-life of chlorprothixene is approximately 8 to 12 hours. oup.comwikipedia.org The metabolites are excreted through both urine and feces. medtigo.comnih.gov

Metabolite Identification and Characterization in Preclinical Biological Samples

In vivo studies in dogs and rats have identified several metabolites of chlorprothixene. In the urine of treated dogs and rats, unchanged chlorprothixene, its sulfoxide derivative, and N-demethyl sulfoxide have been found. pharmacompass.com Further studies in dogs have also revealed hydroxylation and glucuronidation as metabolic pathways. pharmacompass.com

Comparative studies between humans and dogs have shown both similarities and differences in metabolite profiles. nih.gov Both species excrete 6- and 7-hydroxy-chlorprothixene, as well as the sulfoxide and demethylated analogs. nih.gov A significant difference is the detection of 5-hydroxy-chlorprothixene and its demethylated derivative as major metabolites in dog feces, a pathway not observed in humans. nih.gov Dog excreta also contained 6-hydroxy-7-methoxy (or 7-hydroxy-6-methoxy)-chlorprothixene and a hydrated form of a 5-hydroxy compound. nih.gov

The following table summarizes the metabolites identified in preclinical studies:

| Metabolite | Species Detected In |

| N-desmethylchlorprothixene | Rat, Dog, Human wikipedia.orgpharmacompass.comnih.gov |

| Chlorprothixene sulfoxide | Rat, Dog, Human nih.govpharmacompass.comnih.gov |

| N-demethyl sulfoxide | Rat, Dog pharmacompass.com |

| 6-hydroxy-chlorprothixene | Dog, Human nih.gov |

| 7-hydroxy-chlorprothixene | Dog, Human nih.gov |

| 5-hydroxy-chlorprothixene | Dog nih.gov |

| 5-hydroxy-N-desmethylchlorprothixene | Dog nih.gov |

| 6-hydroxy-7-methoxy-chlorprothixene | Dog nih.gov |

| 7-hydroxy-6-methoxy-chlorprothixene | Dog nih.gov |

| Hydrated 5-hydroxy compound | Dog nih.gov |

Pharmacokinetic Modeling Approaches in Preclinical Contexts

Pharmacokinetic (PK) modeling is a critical component of preclinical drug development, enabling the prediction of a drug's behavior in living organisms. mdpi.com Physiologically-based pharmacokinetic (PBPK) models are a sophisticated approach used extensively in this phase. ubc.caresearchgate.net These models integrate physicochemical properties of the drug candidate with physiological data to simulate its absorption, distribution, metabolism, and elimination (ADME). mdpi.com

For a compound like chlorprothixene acetate, a preclinical PBPK model would typically be constructed using data from a variety of in vitro and in vivo studies. mdpi.comubc.ca

Key components of preclinical PK modeling include:

In Vitro Assays: These studies are fundamental for providing initial parameters for the models. They include assessments of metabolic stability using liver microsomes or primary hepatocytes, and permeability assays to predict absorption characteristics. mdpi.comniscpr.res.in

In Vivo Studies: Pharmacokinetic studies in animal models are required before a drug can enter clinical phases. mdpi.com These involve administering the drug to species such as rats or dogs and then measuring its concentration in bodily fluids over time using techniques like high-performance liquid chromatography with mass spectrometry (HPLC-MS). mdpi.com

Model Construction and Simulation: The data from in vitro and in vivo studies are used to build and verify the PBPK model. ubc.ca For instance, a model might be verified by comparing its predictions against observed pharmacokinetic data in preclinical species. ubc.ca Once validated, the model can be scaled to predict human pharmacokinetics, helping to inform decisions on formulation and potential drug-drug interactions. ubc.ca

While specific preclinical PBPK models for this compound are not detailed in the available literature, clinical studies on chlorprothixene have employed integrated PK-pharmacodynamic models. One such study utilized a three-compartment model to characterize the drug's pharmacokinetics in healthy human subjects following intravenous and oral administration. nih.gov This suggests that preclinical evaluations would likely involve similar multi-compartment modeling approaches to describe the compound's disposition.

Environmental Fate and Phototransformation Products Research

The environmental fate of chlorprothixene (CPTX), the active compound resulting from the likely hydrolysis of this compound in aquatic environments, has been a subject of significant research. nih.govresearchgate.net Studies have focused on its biodegradability, its transformation under light exposure, and the identification of its resulting products. nih.govresearchgate.net

Biodegradation Studies in Aquatic Environments

The biodegradability of chlorprothixene has been assessed using standardized Organization for Economic Co-operation and Development (OECD) tests. Research findings consistently indicate that the compound is not readily biodegradable in aquatic environments. nih.govresearchgate.netresearchgate.net

Standardized Testing: In both the Closed Bottle Test (CBT; OECD 301 D) and the Manometric Respirometry Test (MRT; OECD 301 F), chlorprothixene did not show significant biodegradation. nih.govresearchgate.net

Table 1: Summary of Chlorprothixene Biodegradation Findings

| Test Method | Finding | Citation |

|---|---|---|

| Closed Bottle Test (CBT; OECD 301 D) | Not readily biodegradable | nih.gov, researchgate.net |

| Manometric Respirometry Test (MRT; OECD 301 F) | Not readily biodegradable | nih.gov, researchgate.net |

| Photolytic Mixture Biodegradation | Mixtures containing PTPs were not better biodegradable than CPTX itself. | researchgate.net |

| Individual PTP Biodegradation | LC-MS analysis indicated possible biodegradability of some specific PTPs. | nih.gov |

Photodegradation Mechanisms and Photoisomerization (Z/E)

Chlorprothixene exhibits significant photoreactivity, undergoing both isomerization and degradation upon exposure to light. nih.govrsc.org

Photoisomerization: Like other thioxanthene (B1196266) antipsychotics, chlorprothixene exists as geometric isomers (Z and E). nih.govrsc.org Irradiation, particularly with UV light, induces a rapid Z/E (cis-trans) isomerization. nih.govresearchgate.net This process is noteworthy as the Z-isomer is generally the more pharmacologically active form, meaning photoisomerization can affect the compound's potency. rsc.org The quantum yields for the Z to E isomerization in acetonitrile (B52724) were determined to be 0.22 in anaerobic conditions and 0.21 in aerobic conditions, indicating that the process is not dependent on oxygen. nih.gov

Photodegradation Conditions: The photodegradation of chlorprothixene is highly dependent on the light source and chemical environment. It is eliminated effectively under a UV lamp but not by a Xenon lamp. nih.govresearchgate.net The rate of elimination is faster at lower initial concentrations of the drug and is significantly affected by the pH of the solution. nih.govresearchgate.net However, the temperature of the irradiated solution does not appear to affect the degradation rate. nih.govresearchgate.net

Decomposition Pathway: In the presence of water, prolonged irradiation of both Z- and E-chlorprothixene leads to decomposition, producing 2-chlorothioxanthone (B32725) (CTX). nih.gov This reaction is dependent on the water concentration and is autocatalyzed by the CTX product itself through a triplet-energy transfer mechanism. nih.gov

Identification and Characterization of Photo-Transformation Products (PTPs)

The photodegradation of chlorprothixene results in the formation of numerous photo-transformation products (PTPs). High-resolution mass spectrometry has been a key tool in their identification. nih.gov

Number of PTPs: Studies have identified a significant number of PTPs. One study detected 13 PTPs in UV-photolysis mixtures. nih.govresearchgate.net Another, more extensive analysis was able to establish the putative molecular formulae for twenty different PTPs, many of which were previously undocumented. researchgate.net

Key Identified PTP: The primary and most well-characterized PTP resulting from prolonged irradiation is 2-chlorothioxanthone (CTX). nih.govresearchgate.net

Mineralization: While transformation is complete, mineralization (the complete conversion of the organic structure to inorganic compounds) is much slower. Under UV irradiation, chlorprothixene was completely transformed after 64 minutes with only 13% mineralization. The mineralization reached 33% after 128 minutes of irradiation. researchgate.net

Table 2: Summary of Research on Chlorprothixene PTPs

| Research Area | Finding | Citation |

|---|---|---|

| Number of PTPs Identified | 13 PTPs detected in UV-photolysis mixtures. | nih.gov |

| Putative molecular formulae established for 20 PTPs. | researchgate.net | |